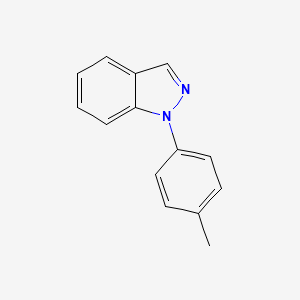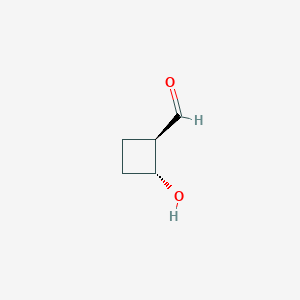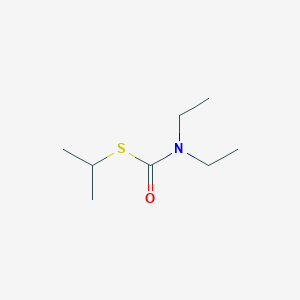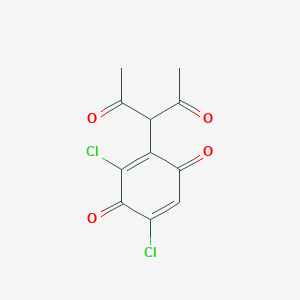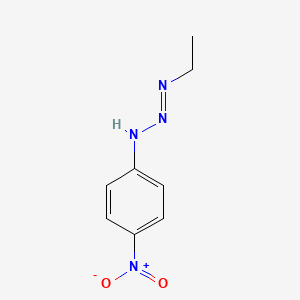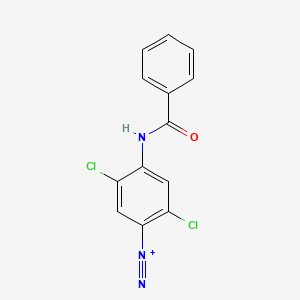
4-Benzamido-2,5-dichlorobenzene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzamido-2,5-dichlorobenzene-1-diazonium is a diazonium compound characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with benzamido and dichloro groups. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other aromatic derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-2,5-dichlorobenzene-1-diazonium typically involves the diazotization of 4-amino-2,5-dichlorobenzamide. The process begins with the nitration of 2,5-dichlorobenzoic acid to form 2,5-dichloro-4-nitrobenzoic acid, followed by reduction to 4-amino-2,5-dichlorobenzoic acid. This intermediate is then converted to 4-amino-2,5-dichlorobenzamide through an amide formation reaction. Finally, diazotization is carried out using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to yield the diazonium salt .
Industrial Production Methods
Industrial production of diazonium compounds often involves similar synthetic routes but on a larger scale. The key steps include maintaining precise temperature control during diazotization to ensure the stability of the diazonium salt and using efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Benzamido-2,5-dichlorobenzene-1-diazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) in acidic conditions.
Major Products Formed
Substitution: Aryl halides, aryl hydroxides, and aryl cyanides.
Coupling: Azo compounds.
Reduction: Aromatic amines.
Scientific Research Applications
4-Benzamido-2,5-dichlorobenzene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Benzamido-2,5-dichlorobenzene-1-diazonium primarily involves its diazonium group. The diazonium group is highly reactive and can undergo substitution reactions with various nucleophiles. In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo dyes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Benzamido-2,5-dichlorobenzene-1-diazonium is unique due to the presence of both benzamido and dichloro substituents, which influence its reactivity and stability. The dichloro groups enhance the electrophilicity of the diazonium group, making it more reactive in substitution and coupling reactions compared to its diethoxy and difluoro analogs .
Properties
CAS No. |
91458-39-8 |
|---|---|
Molecular Formula |
C13H8Cl2N3O+ |
Molecular Weight |
293.12 g/mol |
IUPAC Name |
4-benzamido-2,5-dichlorobenzenediazonium |
InChI |
InChI=1S/C13H7Cl2N3O/c14-9-7-12(18-16)10(15)6-11(9)17-13(19)8-4-2-1-3-5-8/h1-7H/p+1 |
InChI Key |
LJQGXEMMTXAUCA-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+]#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-](/img/structure/B14354343.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)

![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
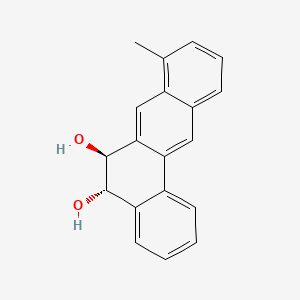
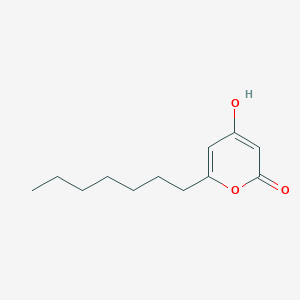

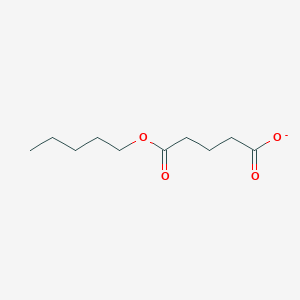
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
